(R)-4-Fluoro-indan-1-ylamine
CAS No.: 1637635-81-4
Cat. No.: VC2650334
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1637635-81-4 |
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Molecular Formula | C9H10FN |
Molecular Weight | 151.18 g/mol |
IUPAC Name | (1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |
Standard InChI Key | SIIMRBDZNUKOAC-SECBINFHSA-N |
Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC=C2F |
SMILES | C1CC2=C(C1N)C=CC=C2F |
Canonical SMILES | C1CC2=C(C1N)C=CC=C2F |
Introduction
Chemical Properties and Structure
Basic Information
(R)-4-Fluoro-indan-1-ylamine is officially identified by several key parameters that define its chemical identity. The compound's IUPAC name is (R)-4-fluoro-2,3-dihydro-1H-inden-1-amine or alternatively, (1R)-4-fluoro-2,3-dihydro-1H-inden-1-amine. It is registered with CAS number 1637635-81-4, which serves as its unique identifier in chemical databases . The molecular formula is C9H10FN, indicating its composition of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .
Structural Data
The molecular structure of (R)-4-Fluoro-indan-1-ylamine features a fluorinated indane ring with an amine functional group. The presence of the fluorine atom introduces unique electronic properties that affect both physical and chemical behavior. The compound has a molecular weight of 151.18 g/mol, which places it in the category of small molecules suitable for drug development .
Table 1: Structural Identifiers for (R)-4-Fluoro-indan-1-ylamine
Parameter | Value |
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Standard InChI | InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |
Standard InChIKey | SIIMRBDZNUKOAC-SECBINFHSA-N |
Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC=C2F |
Canonical SMILES | C1CC2=C(C1N)C=CC=C2F |
PubChem Compound | 40787185 |
The stereogenic center at the 1-position of the indane ring defines the (R) configuration, which is critical for its specific applications in asymmetric synthesis and pharmaceutical development. The three-dimensional arrangement of atoms contributes significantly to its biological activity and interaction with target molecules.
Physical and Chemical Properties
(R)-4-Fluoro-indan-1-ylamine exhibits several important physical and chemical properties that influence its behavior in various applications. The presence of the fluorine atom increases the compound's lipophilicity, which enhances its ability to cross cellular membranes—a crucial factor in drug development. Additionally, the fluorine atom affects the electronic distribution within the molecule, altering its reactivity patterns compared to non-fluorinated analogs.
The compound contains a primary amine group that is basic in nature and can participate in acid-base reactions. This amine functionality makes the compound versatile for various chemical transformations, including nucleophilic substitution reactions, amide formation, and reductive amination processes. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Synthesis Methods
Synthetic Pathways
The synthesis of (R)-4-Fluoro-indan-1-ylamine typically involves several key steps that require careful control of reaction conditions to ensure high enantioselectivity. Multiple synthetic routes have been documented in scientific literature, with varying yields and degrees of stereoselectivity .
Table 2: Reported Synthesis Yields for (R)-4-Fluoro-indan-1-ylamine
Two primary synthetic approaches have been reported with reference yields of 71.0% and 50.0%, respectively . These synthetic routes likely involve different strategies for introducing the fluorine atom and controlling the stereochemistry at the 1-position. The higher-yielding route (71.0%) may represent an optimized process suitable for larger-scale production.
Industrial Production
In industrial settings, the production process for (R)-4-Fluoro-indan-1-ylamine is typically optimized for yield and purity through the use of chiral catalysts or auxiliaries to ensure the desired enantiomer is produced. Continuous flow reactors may also be employed to enhance efficiency during large-scale production, allowing for better control of reaction parameters and improved safety profiles compared to batch processes.
The industrial synthesis often focuses on developing cost-effective routes that maintain high enantioselectivity while minimizing the use of expensive reagents or catalysts. This balance between cost and quality is crucial for the commercial viability of the compound, especially when it serves as an intermediate in pharmaceutical manufacturing.
Applications in Research and Industry
Pharmaceutical Applications
(R)-4-Fluoro-indan-1-ylamine serves as a valuable building block in pharmaceutical synthesis. Its chiral nature makes it particularly useful in the development of stereoselective drugs where the spatial arrangement of atoms significantly impacts therapeutic efficacy. The compound's unique structural features, especially the fluorine atom, contribute to enhanced drug properties including metabolic stability, lipophilicity, and binding affinity to target proteins.
In drug design, the incorporation of (R)-4-Fluoro-indan-1-ylamine or its derivatives can lead to medications with improved pharmacokinetic profiles. The fluorine substituent often confers resistance to metabolic degradation, potentially extending the half-life of the resulting drug candidates. Additionally, the fluorine atom can enhance binding interactions with target receptors through hydrogen bonding or dipole-dipole interactions, potentially increasing drug potency.
Organic Synthesis Applications
Beyond pharmaceutical applications, (R)-4-Fluoro-indan-1-ylamine serves as an important chiral building block in organic synthesis. The compound provides a rigid scaffold with defined stereochemistry that can be elaborated through various transformations at the amine functionality. This versatility makes it valuable for creating complex molecular architectures with precise spatial arrangements.
The presence of both the fluorine atom and the amine group allows for selective functionalization at different positions, enabling the construction of diverse structural motifs. Synthetic chemists utilize this compound to access more complex fluorinated derivatives that would be challenging to prepare through direct fluorination approaches.
Research Applications
In research settings, (R)-4-Fluoro-indan-1-ylamine serves multiple functions that advance scientific understanding and technological capabilities. These applications include:
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As a probe in mechanistic studies to understand enzyme-substrate interactions
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In the development of fluorine-containing chiral auxiliaries for asymmetric synthesis
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For structure-activity relationship studies in medicinal chemistry
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In the preparation of chemical libraries for drug discovery programs
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As a standard for analytical method development and validation
The compound's well-defined structure and chirality make it valuable for these applications, providing researchers with a reliable building block for various scientific investigations.
Biological Activity and Mechanism of Action
Interactions with Biological Targets
The mechanism of action for (R)-4-Fluoro-indan-1-ylamine involves its interaction with specific biological targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which can lead to more potent biological effects. This mechanism is particularly relevant in pharmacological contexts where modulation of neurotransmitter systems is desired.
The specific binding properties of (R)-4-Fluoro-indan-1-ylamine are influenced by its three-dimensional structure, particularly the configuration at the stereogenic center. The (R) enantiomer may interact differently with biological targets compared to the (S) enantiomer, leading to distinct pharmacological profiles. This stereoselectivity is critical in drug development, where the wrong enantiomer might be inactive or even cause adverse effects.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (R)-4-Fluoro-indan-1-ylamine and its derivatives provides valuable insights for drug design. The position of the fluorine atom on the indane ring significantly impacts the compound's interaction with biological targets. Similarly, modifications to the amine group can alter binding affinity and selectivity for different receptors or enzymes.
Researchers have explored various structural analogs with modifications at different positions to optimize biological activity. These studies help establish correlations between structural features and functional properties, guiding the rational design of more effective therapeutic agents.
Chemical Reactivity
Common Reactions
(R)-4-Fluoro-indan-1-ylamine can participate in various chemical reactions that exploit both the amine functionality and the aromatic ring system. These reactions include:
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Nucleophilic substitution reactions at the amine position
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Amide formation through reaction with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Formation of imines, enamines, or other nitrogen-containing derivatives
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Coupling reactions for the creation of complex molecules
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Protection/deprotection strategies for selective functionalization
The reactivity of the amine group is influenced by the adjacent fluorinated aromatic ring, which can affect nucleophilicity and basicity. This interplay between different functional groups within the molecule creates unique reactivity patterns that synthetic chemists can exploit.
Reagents Used
Common reagents used in reactions involving (R)-4-Fluoro-indan-1-ylamine include various coupling agents, protecting groups, bases, and catalysts. The choice of reagents depends on the specific transformation desired and the need to maintain stereochemical integrity at the chiral center.
For coupling reactions, reagents such as carbodiimides (e.g., DCC or EDC) or HATU may be employed to form amide bonds. Protecting groups like Boc or Cbz are often used to temporarily mask the amine functionality when selective reactions at other positions are required. Metal catalysts, particularly palladium complexes, facilitate various cross-coupling reactions that can elaborate the aromatic ring system.
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